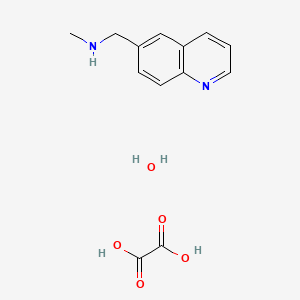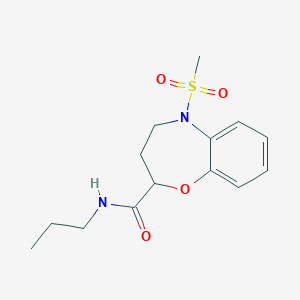
N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate, also known as MQ, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate works by binding to monoamine transporters, which are responsible for the reuptake of monoamine neurotransmitters from the synapse back into the presynaptic neuron. By binding to these transporters, this compound inhibits their activity and prevents the reuptake of monoamine neurotransmitters, leading to an increase in their levels in the synapse.
Biochemical and Physiological Effects:
The increased levels of monoamine neurotransmitters in the synapse caused by this compound can have a range of biochemical and physiological effects. For example, increased levels of dopamine in the mesolimbic pathway have been associated with reward and pleasure, while decreased levels of serotonin in the prefrontal cortex have been associated with depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate in lab experiments is its high selectivity for monoamine transporters, which allows for precise measurement of monoamine neurotransmitter levels. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate. One area of interest is the development of new fluorescent probes based on this compound that can be used to detect other neurotransmitters or molecules of interest. Another area of interest is the use of this compound in combination with other drugs or treatments to study their mechanisms of action. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop methods for mitigating these effects.
Métodos De Síntesis
N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate can be synthesized through a multi-step process, starting with the reaction of 6-chloroquinoline with sodium hydride to form 6-quinolinylmethanol. This is followed by a reaction with methylamine to form N-methyl-1-(6-quinolinyl)methanamine. Finally, the compound is reacted with oxalic acid to form the ethanedioate hydrate salt of this compound.
Aplicaciones Científicas De Investigación
N-methyl-1-(6-quinolinyl)methanamine ethanedioate hydrate has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in biological samples. This compound has also been used as a tool to study the mechanisms of action of various drugs, including antidepressants and antipsychotics.
Propiedades
IUPAC Name |
N-methyl-1-quinolin-6-ylmethanamine;oxalic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.C2H2O4.H2O/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11;3-1(4)2(5)6;/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDJGKNDDVSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CC=C2.C(=O)(C(=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6030942.png)

![N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6030950.png)
![N-(2,4-difluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6030957.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)


![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)

![2-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B6031033.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)